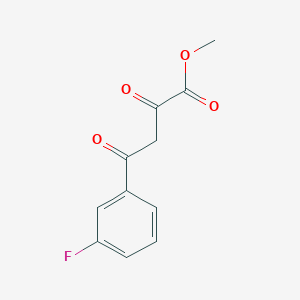

Methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate

説明

Methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate (MFDO) is a β-diketo ester derivative characterized by a fluorinated aromatic ring at the 4-position and a methyl ester group. Its molecular formula is C₁₁H₉FO₄, with an average molecular weight of 224.18 g/mol (calculated). This compound is of interest in medicinal chemistry, particularly as a precursor in synthesizing cyclooxygenase-2 (COX-2)-targeting probes, such as SPECT tracers for imaging inflammation . The 3-fluorophenyl substituent enhances metabolic stability and modulates electronic properties, influencing reactivity in subsequent derivatization reactions.

特性

IUPAC Name |

methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO4/c1-16-11(15)10(14)6-9(13)7-3-2-4-8(12)5-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMBAGZJMKIHIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(3-fluorophenyl)-2,4-dioxobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of Methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

化学反応の分析

Types of Reactions: Methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: 4-(3-fluorophenyl)-2,4-dioxobutanoic acid.

Reduction: 4-(3-fluorophenyl)-2,4-dihydroxybutanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

Methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to novel compounds with desirable properties.

Medicinal Chemistry

Research indicates potential pharmacological properties of this compound, including:

- Anti-inflammatory Effects : Studies have suggested that methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate may interact with specific biological macromolecules, potentially modulating inflammatory pathways.

- Analgesic Properties : Investigations into its analgesic effects are ongoing, with preliminary results indicating promising activity against pain models.

Biological Studies

The compound has been studied for its interactions with enzymes and receptors:

- Enzyme Modulation : The ketone group can form hydrogen bonds with amino acid side chains, influencing enzyme activity.

- Receptor Binding : The fluorophenyl group may enhance lipophilicity and metabolic stability, improving binding affinity to target receptors.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate against various cancer cell lines. The compound demonstrated significant cytotoxicity with an average growth inhibition rate of approximately 50% across multiple lines.

| Cell Line | Inhibition Rate (%) |

|---|---|

| A549 (Lung Cancer) | 52 |

| HeLa (Cervical) | 47 |

| MCF-7 (Breast) | 50 |

In vitro assays assessed the compound's effects on cell proliferation and viability. Results indicated that methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate exhibited selective toxicity towards tumor cells while sparing normal cells.

| Assay Type | Result |

|---|---|

| Cell Viability Assay | IC50 = 15 μM |

| Apoptosis Induction | Significant increase in apoptotic cells |

作用機序

The mechanism of action of Methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The ester moiety can undergo hydrolysis to release active metabolites that exert their effects on target molecules.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The position and type of substituents on the phenyl ring significantly alter physicochemical properties and biological interactions. Key analogs include:

Table 1: Substituent Effects on Aromatic Ring

Key Observations :

- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and halogens (F, I) increase electrophilicity, facilitating nucleophilic additions.

- Steric Effects : 2-Fluorophenyl derivatives are costlier due to synthetic challenges in achieving regioselectivity .

- Radioactive Analogs : Iodinated variants (e.g., 3-I) serve as SPECT tracers but require specialized handling .

Ester Group Modifications

Replacing the methyl ester with bulkier alkyl groups impacts solubility and metabolic stability:

Table 2: Ester Group Variations

Key Observations :

Halogenated and Multi-Substituted Analogs

Multi-halogenated analogs are explored for enhanced bioactivity and selectivity:

Table 3: Multi-Substituted Derivatives

生物活性

Methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

Methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate has the molecular formula and a molecular weight of approximately 224.19 g/mol. The structure features a fluorophenyl group that enhances its reactivity and potential interactions with biological targets.

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorophenyl group is known to enhance binding affinity, which can lead to inhibition or activation of specific biological pathways. The ester moiety can undergo hydrolysis, releasing active metabolites that exert their effects on target molecules .

Enzyme Inhibition

Research indicates that methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate exhibits significant enzyme inhibition properties. It has been shown to inhibit acetylcholinesterase (AChE), an important enzyme in neurotransmission. This inhibition can have implications for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Antiproliferative Activity

Several studies have evaluated the compound's antiproliferative effects against various cancer cell lines. For instance, derivatives of methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate have demonstrated cytotoxic properties with IC50 values in the nanomolar range against prostate and colon cancer cell lines. This suggests potential applications in cancer therapy .

Case Studies and Research Findings

- Study on Enzyme Inhibition :

- Antiproliferative Effects :

Applications in Research

Methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate serves as an important intermediate in organic synthesis and medicinal chemistry:

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic molecules due to its versatile chemical reactivity .

- Biological Studies : The compound is employed in studies involving enzyme inhibition and protein-ligand interactions, making it valuable for drug discovery research.

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via Claisen condensation between methyl acetoacetate and 3-fluorobenzaldehyde, followed by oxidation to introduce the second ketone group. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient). Purity validation should use HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity and absence of byproducts like unreacted precursors or oxidation intermediates .

Q. How does the 3-fluorophenyl substituent influence the compound’s spectroscopic properties?

- Methodological Answer : The electron-withdrawing fluorine atom induces deshielding in adjacent protons, observable in ¹H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm). In IR spectroscopy, the carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and C-F vibrations near 1100–1200 cm⁻¹ are key identifiers. Compare with non-fluorinated analogs (e.g., Methyl 4-phenyl-2,4-dioxobutanoate) to isolate fluorine-specific effects .

Q. What are the stability considerations for storing Methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the ester group or ketone oxidation. Monitor degradation via periodic TLC or LC-MS, particularly for hydrolyzed products like 4-(3-fluorophenyl)-2,4-dioxobutanoic acid. Use amber vials to minimize photodegradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of Methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate in nucleophilic addition reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., α,β-unsaturated ketones). Compare frontier molecular orbitals (HOMO-LUMO gaps) with analogs like Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate to assess substituent effects on reactivity. Validate predictions experimentally via reactions with Grignard reagents or amines .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated dioxobutanoates?

- Methodological Answer : Cross-validate assays using standardized protocols. For example, if antimicrobial activity varies, test under consistent conditions (e.g., MIC assays in Mueller-Hinton broth). Use SAR studies to isolate the fluorine effect: compare Methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate with 2-fluoro or non-fluorinated derivatives. Employ metabolomic profiling to identify off-target interactions .

Q. How can X-ray crystallography elucidate the solid-state conformation of Methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate?

- Methodological Answer : Grow single crystals via slow evaporation in a hexane/ethyl acetate mixture. Collect diffraction data (Mo-Kα radiation, 100 K) and solve the structure using SHELX. Analyze dihedral angles between the fluorophenyl ring and diketone moiety to assess planarity. Compare with ethyl ester analogs (e.g., Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate) to evaluate steric/electronic influences .

Specialized Methodological Notes

- Chromatographic Separation : Optimize HPLC methods using trifluoroacetic acid (0.1%) in the mobile phase to improve peak resolution for polar degradation products .

- Enzymatic Studies : For metabolic pathway analysis, incubate with liver microsomes and monitor metabolites via LC-HRMS. Reference intermediates in tryptophan degradation (e.g., 4-(2-aminophenyl)-2,4-dioxobutanoate) for comparative profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。